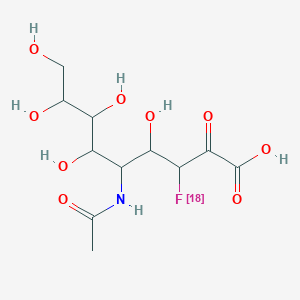
5-Acetamido-3-(18F)fluoranyl-4,6,7,8,9-pentahydroxy-2-oxononanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Acetamido-3-(18F)fluoranyl-4,6,7,8,9-pentahydroxy-2-oxononanoic acid, also known as [18F]FDG, is a radiopharmaceutical tracer used in medical imaging to detect and diagnose various diseases. It is a glucose analog that is taken up by cells in the body, particularly cancer cells, and can be detected using positron emission tomography (PET) scans.
科学研究应用
[18F]FDG is widely used in medical imaging to detect and diagnose various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. It is particularly useful in detecting cancer because cancer cells have a higher metabolic rate than normal cells and therefore take up more glucose. By injecting [18F]FDG into a patient and then performing a PET scan, doctors can identify areas of the body where there is increased glucose uptake, which may indicate the presence of cancer. [18F]FDG is also used to monitor the effectiveness of cancer treatments by tracking changes in glucose uptake over time.
作用机制
[18F]FDG is taken up by cells in the body in the same way that glucose is taken up. Once inside the cell, it is phosphorylated by the enzyme hexokinase to produce [18F]FDG-6-phosphate, which is then trapped inside the cell. Because [18F]FDG-6-phosphate cannot be further metabolized, it accumulates in cells that have a high metabolic rate, such as cancer cells.
生化和生理效应
[18F]FDG is generally well-tolerated by patients and has few side effects. However, because it contains a radioactive isotope, there is a small risk of radiation exposure. The amount of radiation exposure is generally considered to be safe, but pregnant women and young children should not undergo PET scans unless absolutely necessary.
实验室实验的优点和局限性
[18F]FDG is a useful tool for studying metabolism in cells and tissues. It can be used to measure glucose uptake in vitro and in vivo, and can be used to monitor changes in glucose metabolism over time. However, [18F]FDG has some limitations. It is not specific to cancer cells and can accumulate in other tissues that have a high metabolic rate, such as the brain. Additionally, because it is a glucose analog, it can be affected by changes in blood glucose levels, which can make interpretation of PET scans difficult.
未来方向
There are several areas of research that are currently being explored with regard to [18F]FDG. One area is the development of new radiopharmaceutical tracers that are more specific to cancer cells and have fewer limitations than [18F]FDG. Another area is the use of [18F]FDG to monitor the effectiveness of cancer treatments in real-time, which could help doctors make more informed treatment decisions. Additionally, [18F]FDG is being studied as a potential tool for predicting the response of cancer cells to specific treatments, which could help personalize cancer treatment for individual patients.
合成方法
[18F]FDG is synthesized using a multistep process that involves the incorporation of fluorine-18 into a glucose molecule. The process begins with the production of fluorine-18, which is generated using a cyclotron. The fluorine-18 is then reacted with a precursor molecule, 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, to produce 1,3,4,6-tetra-O-acetyl-2-O-(3-fluoropropyl)-β-D-mannopyranose. This molecule is then deacetylated to produce 2-deoxy-2-[18F]fluoro-D-glucose, which is the final product.
属性
CAS 编号 |
129950-58-9 |
|---|---|
产品名称 |
5-Acetamido-3-(18F)fluoranyl-4,6,7,8,9-pentahydroxy-2-oxononanoic acid |
分子式 |
C11H18FNO9 |
分子量 |
326.26 g/mol |
IUPAC 名称 |
5-acetamido-3-(18F)fluoranyl-4,6,7,8,9-pentahydroxy-2-oxononanoic acid |
InChI |
InChI=1S/C11H18FNO9/c1-3(15)13-6(10(20)7(17)4(16)2-14)8(18)5(12)9(19)11(21)22/h4-8,10,14,16-18,20H,2H2,1H3,(H,13,15)(H,21,22)/i12-1 |
InChI 键 |
NPUIAVLGTMSGBB-DWSYCVKZSA-N |
手性 SMILES |
CC(=O)NC(C(C(C(CO)O)O)O)C(C(C(=O)C(=O)O)[18F])O |
SMILES |
CC(=O)NC(C(C(C(CO)O)O)O)C(C(C(=O)C(=O)O)F)O |
规范 SMILES |
CC(=O)NC(C(C(C(CO)O)O)O)C(C(C(=O)C(=O)O)F)O |
同义词 |
3-(18F)Neu5Ac N-acetyl-3-fluoroneuraminic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




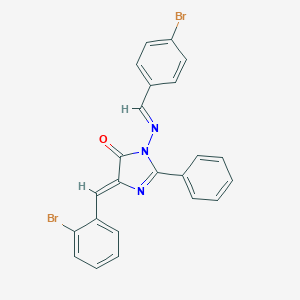
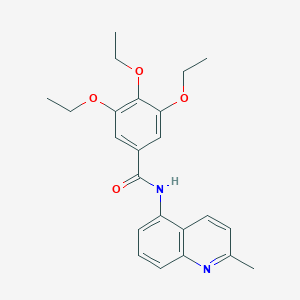
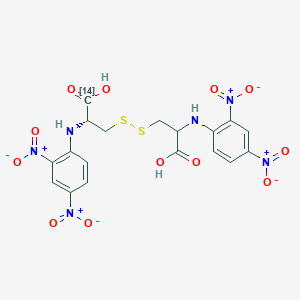
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B236897.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide](/img/structure/B236903.png)
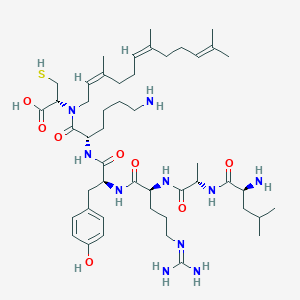
![N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B236915.png)
![Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236916.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide](/img/structure/B236927.png)
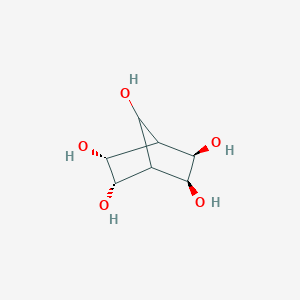
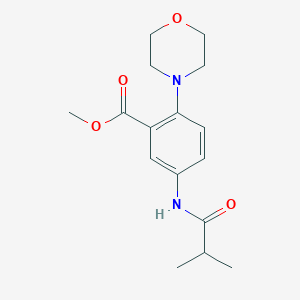
![Methyl 2-(10,13-diacetyloxy-4,15-dimethyl-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-12-yl)prop-2-enoate](/img/structure/B236941.png)
![Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate](/img/structure/B236947.png)